2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide
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Overview
Description
2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an imidazole ring, a carbonyl group, and a phenylbenzamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide typically involves the reaction of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The reaction conditions often include the use of solvents like toluene and the protection of the reaction environment with nitrogen to prevent oxidation . The product is then purified through recrystallization or extraction methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organometallic reagents, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding . The carbonyl group can participate in hydrogen bonding, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazole-2-carbonyl)-N-methylbenzamide
- 2-(1H-Imidazole-2-carbonyl)-N-(2-methylphenyl)benzamide
Uniqueness
2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
62366-97-6 |
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Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)-N-phenylbenzamide |
InChI |
InChI=1S/C17H13N3O2/c21-15(16-18-10-11-19-16)13-8-4-5-9-14(13)17(22)20-12-6-2-1-3-7-12/h1-11H,(H,18,19)(H,20,22) |
InChI Key |
XACMTWRUHTZNDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3 |
Origin of Product |
United States |
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